molecular formula C9H6F2O2 B1394127 5,7-Difluorochroman-4-one CAS No. 844648-22-2

5,7-Difluorochroman-4-one

Cat. No.: B1394127
CAS No.: 844648-22-2
M. Wt: 184.14 g/mol
InChI Key: OJVRCPGUGZXUAP-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

5,7-Difluorochroman-4-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with ketoreductases, which are enzymes involved in the reduction of ketones to alcohols. The interaction between this compound and ketoreductases is crucial for its biochemical activity . Additionally, this compound has been used as a reagent in the preparation of tetrazolinone compounds, which are utilized as pest control agents .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways involved in cell growth and differentiation . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular metabolism and gene expression highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound has been found to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, the compound can induce changes in gene expression by binding to DNA or interacting with transcription factors . These molecular interactions are essential for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects . For instance, at low doses, this compound has been found to enhance cell growth and differentiation, whereas at high doses, it can induce cell death and other toxic effects . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key metabolic pathways involves its reduction by ketoreductases to form 5,7-difluorochroman-4-ol . This reduction process is essential for the compound’s biochemical activity and its role in metabolic flux. Additionally, this compound can affect the levels of certain metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, such as the nucleus, cytoplasm, and mitochondria . Its localization within these compartments can influence its activity and function. For example, this compound’s presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5,7-Difluorochroman-4-one involves several synthetic routes. One common method includes the use of ketoreductase, coenzyme, and a coenzyme circulating system to perform an asymmetric reduction reaction . This method is advantageous due to its simplicity, high efficiency, mild conditions, and environmental friendliness .

Industrial Production Methods

For industrial production, a method that avoids the use of high-pollution liquid strong acid as a catalyst is preferred. This method ensures good product purity, stable quality, and low cost, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluorochroman-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

5,7-difluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVRCPGUGZXUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676391
Record name 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844648-22-2
Record name 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.5 ml of DMF and 7.35 ml (84.29 mmol) of oxalyl chloride were slowly added dropwise to a solution of 11.36 g (42.15 mmol) of the compound from Example 169A in 400 ml of dichloromethane at RT. After stirring at RT for 3 h, the solvents were removed in a rotary evaporator, and the residue was again taken up in 200 ml of dichloromethane. 6.74 g (50.57 mmol) of aluminum trichloride were added in portions to the reaction mixture, and the mixture was stirred for 1 h. 150 ml of 2N hydrochloric acid and 200 ml of dichloromethane were added, the phases were separated, and the aqueous phase was extracted twice with dichloromethane. The combined organic phases were dried over sodium sulfate and filtered, and the solvents were removed in vacuo. The crude product was purified by flash chromatography on silica gel (mobile phase: dichloromethane). 6.46 g (80% of theory) of the title compound were obtained.
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
7.35 mL
Type
reactant
Reaction Step Three
Quantity
11.36 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of methyl 3-(3,5-difluorophenoxy)propanoate (11.6 g, 53.7 mmol, STEP 6) and trifluoromethanesulfonic acid (23.2 mL, 2.0 mL/g of substrate) was stirred at 80° C. for 2 hours. After cooling to room temperature, the reaction mixture was diluted with water (120 mL), and extracted with toluene (120 mL). The organic layer was washed successively with aqueous solution of potassium carbonate (50 mL), water (50 mL), and dried over magnesium sulfate. The organic mixture was concentrated in vacuum to afford the title compound (8.75 g, 88%) as a white solid, which was used in the next step without further purification.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Difluorochroman-4-one
Reactant of Route 2
5,7-Difluorochroman-4-one
Reactant of Route 3
5,7-Difluorochroman-4-one
Reactant of Route 4
5,7-Difluorochroman-4-one
Reactant of Route 5
5,7-Difluorochroman-4-one
Reactant of Route 6
5,7-Difluorochroman-4-one

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